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molecular formula C6H12O3 B077238 2-(Tert-butoxy)acetic acid CAS No. 13211-32-0

2-(Tert-butoxy)acetic acid

Cat. No. B077238
M. Wt: 132.16 g/mol
InChI Key: HQLILHPGWSURBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04846873

Procedure details

To a 3-neck 2-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser and addition funnel was added potassium tert-butoxide (100.00 g, 0.891 moles) and 1500 ml of toluene under nitrogen. A solution of bromoacetic acid (61.90 g, 0.446 moles) in 100 ml of toluene was then added dropwise and the mixture then heated at reflux for 24 hours. After cooling the mixture to room temperature, water (100 ml) was added and the layers separated. The aqueous layer was washed with ether (2×50 ml) and then acidified to pH 1 with concentrated hydrochloric acid. The resulting mixture was extracted with ether (3×100 ml) and the combined extracts washed with saturated sodium chloride solution (1×75 ml), dried over magnesium sulfate and concentrated in vacuo to give 27.3 g of the product as a yellow oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
61.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-:4])[CH3:3].[K+].Br[CH2:8][C:9]([OH:11])=[O:10].O>C1(C)C=CC=CC=1>[CH3:1][C:2]([CH3:5])([O:4][CH2:8][C:9]([OH:11])=[O:10])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
61.9 g
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-neck 2-liter round-bottom flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
condenser and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
the mixture then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The aqueous layer was washed with ether (2×50 ml)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether (3×100 ml)
WASH
Type
WASH
Details
the combined extracts washed with saturated sodium chloride solution (1×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C)(OCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 27.3 g
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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